Superior Selectivity Profile: Ucf-101 vs. Broad-Spectrum Serine Protease Inhibitors
Ucf-101 is a highly selective inhibitor of the pro-apoptotic protease Omi/HtrA2. In enzymatic assays, it inhibits His-Omi with an IC50 of 9.5 μM. Critically, when tested against a panel of other serine proteases, Ucf-101 exhibits minimal activity (IC50 > 200 μM) [1]. This contrasts with non-selective serine protease inhibitors like PMSF or AEBSF, which would broadly inhibit numerous proteases and obscure Omi/HtrA2-specific biology.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.5 μM (His-Omi134-458) |
| Comparator Or Baseline | Panel of other serine proteases (e.g., kallikrein, trypsin, plasmin, thrombin, t-PA): IC50 ≥ 200 μM |
| Quantified Difference | >21-fold selectivity window |
| Conditions | In vitro enzymatic assay using bacterially made Omi-(134-458) protease and fluorescein-casein as a generic substrate. |
Why This Matters
High selectivity minimizes off-target effects, ensuring that observed phenotypic changes (e.g., apoptosis inhibition) are directly attributable to Omi/HtrA2 blockade, not a confounding effect of broad protease inhibition.
- [1] Cilenti L, et al. Characterization of a novel and specific inhibitor for the pro-apoptotic protease Omi/HtrA2. J Biol Chem. 2003;278(13):11489-11494. doi:10.1074/jbc.M212819200. PMID: 12529364. View Source
